N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-23(21,16-8-7-14-4-1-2-5-15(14)12-16)19-13-18(9-10-18)17-6-3-11-22-17/h3,6-8,11-12,19H,1-2,4-5,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYAQKYDNWFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative that incorporates a thiophene moiety and a tetrahydronaphthalene structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and herbicidal properties. This article provides a detailed examination of its biological activity based on various studies and findings.
Chemical Structure and Properties
- IUPAC Name : N-[(1-thiophen-2-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- CAS Number : 1207007-49-5
- Molecular Formula : C18H21N1O2S2
- Molecular Weight : 347.5 g/mol
The compound's structure features a cyclopropyl group linked to a thiophene ring and a sulfonamide functional group, which is known for its role in various pharmacological activities.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies showed that certain derivatives of this compound effectively inhibited the growth of various bacterial strains and fungi such as Candida albicans.
Case Study: Antimicrobial Efficacy
A study by Mohamed et al. (2021) evaluated multiple sulfonamide derivatives against pathogenic microorganisms. The findings indicated that specific derivatives exhibited potent inhibitory effects while maintaining a favorable safety profile towards normal human cells.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Certain tetrahydronaphthalene-sulfonamide derivatives have shown cytotoxic effects against several human cancer cell lines.
Research Findings
Ravichandiran et al. (2019) reported that specific derivatives containing phenylaminosulfanyl moieties displayed significant cytotoxic activity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Herbicidal Activity
N-(1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been studied for its herbicidal properties. Research indicates that the stereochemical structure of these compounds plays a crucial role in their herbicidal efficacy.
Study on Herbicidal Activity
Hosokawa et al. (2001) investigated the structure-activity relationship (SAR) of sulfonamide derivatives and found that specific isomers were effective as herbicides.
Neurological Applications
Recent studies have explored the potential of this compound in neurological research. Some derivatives have been synthesized to enhance nerve growth factor (NGF) activity, which is vital for nerve cell development and regeneration.
Example of Neurological Research
Williams et al. (2010) reported that certain sulfonamide derivatives could potentiate NGF-induced neurite outgrowth in neuronal cells, suggesting their potential use in neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions of this compound with various biological targets. Such computational analyses help elucidate the mechanisms through which these compounds exert their biological effects.
Findings from Computational Studies
Vetrivelan (2019) demonstrated that some derivatives showed promising inhibition against specific targets like 1KE4, indicating their potential for targeted therapeutic applications.
Summary Table of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacteria and fungi | Mohamed et al., 2021 |
| Anticancer | Cytotoxic effects on human cancer cell lines | Ravichandiran et al., 2019 |
| Herbicidal | Effective herbicides based on stereochemical structure | Hosokawa et al., 2001 |
| Neurological | Potential as NGF potentiators for nerve regeneration | Williams et al., 2010 |
| Molecular Docking | Interaction predictions with biological targets | Vetrivelan, 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
